molecular formula C25H31N3O B4264077 N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4264077
M. Wt: 389.5 g/mol
InChI Key: SGMAPOKPLKOLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s for the treatment of metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including increased endurance, improved insulin sensitivity, and reduced inflammation. It has also been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide in lab experiments is its ability to activate PPARδ specifically, without affecting other PPAR isoforms. This allows researchers to study the specific effects of PPARδ activation on various physiological processes. However, one limitation of using N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its potential to cause cancer in animal models, which has raised concerns about its safety for human use.

Future Directions

There are several potential future directions for research on N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide, including its use in the treatment of metabolic and cardiovascular diseases, as well as its potential as a performance-enhancing drug. Further research is needed to fully understand its safety and efficacy in humans, as well as its long-term effects on health.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic benefits in a variety of diseases, including obesity, diabetes, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation in animal models.

properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-5-28(6-2)15-9-14-26-25(29)22-17-24(20-13-12-18(3)19(4)16-20)27-23-11-8-7-10-21(22)23/h7-8,10-13,16-17H,5-6,9,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMAPOKPLKOLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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